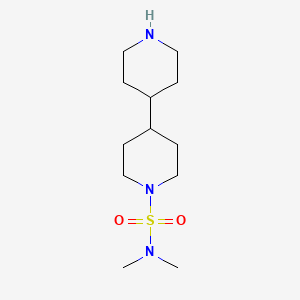

N,N-二甲基-4,4'-联哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including enzyme inhibition, and are frequently utilized in synthetic organic chemistry due to their reactivity in various chemical reactions such as 1,4-addition and electrocyclization .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through different methods. One approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which yields N,N-diarylsulfonyl derivatives with a moderate to good yield of 55–76% . Another method is the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at pH 2.0, which provides N-arylsulfonyl-3-arylsulfonyl derivatives with a higher yield of 75–85% . Additionally, a dehydrative synthesis protocol has been reported for the synthesis of N,N-dimethyl-1-propene-1-sulfonamide, which could be related to the synthesis of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, starting from N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1-propene-1-sulfonamide, a compound related to N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, has been analyzed using 1H NMR spectroscopy and mass spectrometry. The NMR spectra revealed that N,N-dimethyl-1-propene-1-sulfonamide exists as a mixture of E- and Z-isomers, with the E-isomer being more stable and predominant . This information can be extrapolated to suggest that the molecular structure of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide may also exhibit isomerism and that its structure could be confirmed by similar analytical techniques.

Chemical Reactions Analysis

Sulfonamides, including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, can participate in various chemical reactions due to their reactivity. For instance, N,N-dimethylformamidines can be synthesized from sulfonamides using the Vilsmeier reagent, which acts as a cleavage activator. This reaction occurs under mild conditions and can achieve good to excellent yields . This type of reactivity indicates that N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide could potentially be used as a precursor in the synthesis of other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the existence of E- and Z-isomers affects the physical properties such as melting points and solubility . The chemical properties, such as reactivity in 1,4-addition and electrocyclization reactions, are also determined by the functional groups present in the sulfonamide compounds . While specific data on the physical and chemical properties of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide are not provided, the properties of related compounds suggest that it would exhibit similar characteristics.

科学研究应用

磺酰胺类抑制剂在治疗开发中的应用

磺酰胺类化合物,包括 N,N-二甲基-4,4'-联哌啶-1-磺酰胺,是一类重要的合成抑菌抗生素,用于治疗由微生物引起的细菌感染。除了传统的抗菌应用外,磺酰胺类药物已发展成为具有广泛治疗潜力的多功能药物。它们被用于不同的角色,包括抗病毒 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物。在多种临床用药中,主要的磺酰胺部分至关重要,例如利尿剂、碳酸酐酶抑制剂和抗癫痫药,突出了它们在为癌症、青光眼、炎症和头皮屑等疾病开发有价值的药物和候选药物方面的重要性 (Gulcin & Taslimi, 2018).

在分析化学中的应用

在分析化学中,磺酰胺类药物,包括 N,N-二甲基-4,4'-联哌啶-1-磺酰胺,一直是各种分析方法的重点。毛细管电泳 (CE) 被强调为制药和食品工业分析中的新趋势,磺酰胺类药物是通过该技术检测的一类关键化合物。CE 为分析各种基质中的磺酰胺类药物提供了一种灵敏且选择性的方法,为质量控制、环境监测和临床诊断做出了重大贡献 (Hoff & Kist, 2009).

环境影响和人类健康

磺酰胺类药物在环境中的存在,部分归因于它们在医疗和兽医中的广泛使用,引起了人们对其对人类健康和生物圈的影响的担忧。环境中发现的少量磺酰胺类药物,主要来自农业活动,会导致微生物种群的变化,这可能对人类健康有害。这种全球健康危害强调了采取有效管理措施以减轻与环境磺酰胺类药物污染相关的风险的必要性 (Baran et al., 2011).

电化学测定

由于电化学方法快速、低成本且高灵敏度的特点,磺酰胺类药物的电化学测定方法的开发备受关注。这种适用于 N,N-二甲基-4,4'-联哌啶-1-磺酰胺的方法涉及电极表面改性以增强传感性能,展示了电分析方法在磺酰胺类药物检测中的重要性,这对环境监测和公共卫生具有重要意义 (Fu et al., 2020).

属性

IUPAC Name |

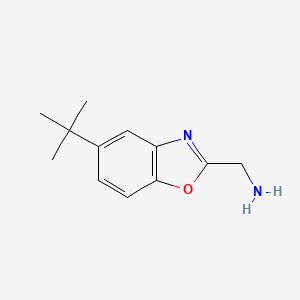

N,N-dimethyl-4-piperidin-4-ylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHYCMPNRDNOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649258 |

Source

|

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000958-59-7 |

Source

|

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

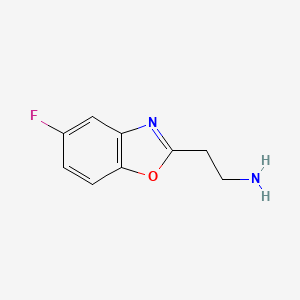

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

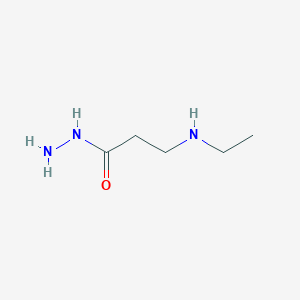

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

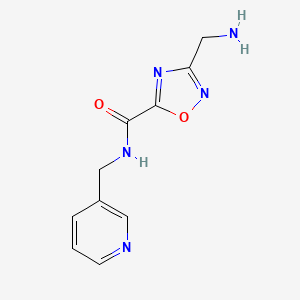

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

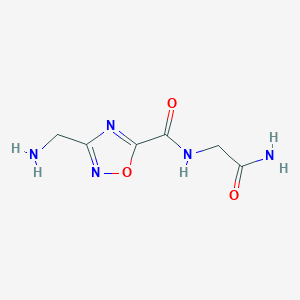

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)